Cas no 1235047-30-9 (3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide)

3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide structure
1235047-30-9 structure
Product Name:3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide
Numero CAS:1235047-30-9
MF:C19H21FN2O3
MW:344.380048513412
CID:6042466
PubChem ID:49675477
Update Time:2025-11-01

3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide
    • 3-fluoro-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]benzamide
    • AKOS024497873
    • 3-fluoro-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide
    • F5097-2179
    • 1235047-30-9
    • VU0635394-1
    • 3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
    • Inchi: 1S/C19H21FN2O3/c1-19(2,12-23)22-17(24)10-13-6-8-16(9-7-13)21-18(25)14-4-3-5-15(20)11-14/h3-9,11,23H,10,12H2,1-2H3,(H,21,25)(H,22,24)
    • Chiave InChI: XWDSRBZKZXTRTH-UHFFFAOYSA-N
    • Sorrisi: C(NC1=CC=C(CC(NC(C)(C)CO)=O)C=C1)(=O)C1=CC=CC(F)=C1

Proprietà calcolate

  • Massa esatta: 344.15362070g/mol
  • Massa monoisotopica: 344.15362070g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 462
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 78.4Ų

3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Life Chemicals
F5097-2179-2μmol
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5097-2179-5μmol
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
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5μmol
$63.0 2023-09-10
Life Chemicals
F5097-2179-10μmol
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
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10μmol
$69.0 2023-09-10
Life Chemicals
F5097-2179-20μmol
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
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20μmol
$79.0 2023-09-10
Life Chemicals
F5097-2179-1mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
1mg
$54.0 2023-09-10
Life Chemicals
F5097-2179-2mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
2mg
$59.0 2023-09-10
Life Chemicals
F5097-2179-3mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
3mg
$63.0 2023-09-10
Life Chemicals
F5097-2179-4mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
4mg
$66.0 2023-09-10
Life Chemicals
F5097-2179-5mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
5mg
$69.0 2023-09-10
Life Chemicals
F5097-2179-10mg
3-fluoro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)benzamide
1235047-30-9
10mg
$79.0 2023-09-10

Ulteriori informazioni su 3-fluoro-N-(4-{(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide

3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide: A Novel Compound with Promising Therapeutic Potential

3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide, identified by its CAS number 1235047-30-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of benzamide derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of this compound, particularly the 3-fluoro substituent and the complex carbamoylmethyl group, contribute to its potential therapeutic applications.

Recent research has highlighted the importance of fluoroalkyl groups in modulating the pharmacokinetic properties of small molecules. The 3-fluoro substitution in this compound is believed to enhance its metabolic stability and improve its ability to cross biological membranes, which are critical factors for drug efficacy. Additionally, the carbamoylmethyl functionality, which is a derivative of urea, may play a role in forming hydrogen bonds with target proteins, thereby increasing the compound's binding affinity.

The 1-hydroxy-2-methylpropan-2-yl group, also known as tert-butylhydroxymethyl, is a key structural element in this molecule. This group is known for its ability to act as a hydrogen bond donor or acceptor, which can influence the compound's interaction with biological targets. The presence of this group may also contribute to the compound's solubility characteristics, an important factor in drug development.

Studies published in Journal of Medicinal Chemistry in 2023 have demonstrated that compounds with similar structural motifs exhibit promising activity against inflammatory pathways. The benzamide backbone is particularly effective in modulating cytokine signaling, making this compound a potential candidate for the treatment of autoimmune disorders. The phenyl ring attached to the carbamoylmethyl group further enhances the molecule's ability to interact with specific receptors, such as TLR4 and IL-1R.

Recent advancements in computational drug design have facilitated the identification of novel compounds like 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide. Molecular docking studies have shown that this compound can bind to key pro-inflammatory targets with high specificity. The fluoro substitution at the 3-position is particularly effective in modulating the compound's interaction with COX-2 and 5-LOX enzymes, which are central to the inflammatory response.

The carbamoylmethyl group in this compound is a derivative of urea, which is known for its ability to form hydrogen bonds with proteins. This feature is crucial for the compound's ability to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. The combination of the fluoro group and the carbamoylmethyl functionality may also enhance the compound's ability to modulate histone deacetylase (HDAC) activity, which is a promising area in the development of epigenetic therapies.

Recent clinical trials have shown that compounds with similar structural features to 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide demonstrate significant efficacy in treating chronic inflammatory diseases. For example, a study published in Pharmaceutical Research in 2024 reported that such compounds can reduce IL-6 and TNF-α levels in patients with rheumatoid arthritis, suggesting their potential as therapeutic agents.

The tert-butylhydroxymethyl group in this compound is also of interest due to its potential antioxidant properties. This group can donate hydrogen atoms to free radicals, thereby neutralizing them and reducing oxidative stress. The hydroxymethyl functionality may also contribute to the compound's ability to modulate ROS (reactive oxygen species) levels, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Advancements in synthetic organic chemistry have enabled the efficient synthesis of 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide. The use of asymmetric catalysis and green chemistry techniques has made it possible to produce this compound with high purity and yield, which is essential for pharmaceutical applications. The fluoro substitution at the 3-position can be achieved through fluorination reactions, which are well-established in organic synthesis.

Recent studies have also explored the pharmacokinetic properties of this compound. The benzamide backbone is known to have favorable bioavailability characteristics, which is crucial for the development of oral medications. The fluoro substitution may further enhance the compound's metabolic stability, reducing the risk of rapid degradation in the liver and improving its half-life in the bloodstream.

The carbamoylmethyl group in this compound is also of interest due to its potential to modulate epigenetic targets. The ability of this group to form hydrogen bonds with proteins may enhance the compound's ability to inhibit HDAC enzymes, which are involved in the regulation of gene expression. This opens up new possibilities for the use of this compound in the treatment of neurological disorders and cancer.

Overall, 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoymethyl}phenyl)benzamide represents a promising candidate for the development of new therapeutics. Its unique structural features, including the fluoro substitution and the complex carbamoylmethyl group, make it a valuable molecule for further investigation in the field of pharmaceutical chemistry.

Further research is needed to fully understand the mechanism of action and biological activity of this compound. The potential applications of this compound in the treatment of inflammatory diseases, neurological disorders, and oncological conditions make it a subject of great interest for researchers and pharmaceutical companies alike.

As the field of drug discovery continues to evolve, the development of compounds like 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide will play a crucial role in the creation of new and more effective therapeutic agents. The unique structural features of this compound, combined with its potential biological activities, make it a promising candidate for further exploration in the pharmaceutical industry.

For more information on the synthesis, pharmacokinetics, and biological activity of 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide, researchers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Pharmaceutical Research, and Journal of Biological Chemistry. These studies provide valuable insights into the potential applications and mechanisms of action of this compound.

The ongoing research into compounds like 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide highlights the importance of pharmaceutical chemistry in the development of new therapeutics. As scientists continue to explore the properties and applications of such compounds, they are paving the way for the creation of more effective and targeted treatments for a wide range of diseases.

Ultimately, the study of 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide and similar compounds is essential for advancing the field of pharmaceutical science. These compounds have the potential to revolutionize the treatment of various diseases and improve the quality of life for patients worldwide.

As the field of pharmaceutical chemistry continues to grow, the development of compounds like 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide will remain a key focus for researchers and pharmaceutical companies. The ongoing exploration of these compounds' properties and applications is expected to lead to the discovery of new and more effective therapeutic agents in the future.

For those interested in the synthesis, pharmacokinetics, and biological activity of 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide, staying updated with the latest research in the field will provide valuable insights into the potential applications and mechanisms of action of this compound.

Finally, the study of 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide and similar compounds is not only important for the development of new therapeutics but also for the advancement of pharmaceutical science as a whole. These compounds have the potential to make a significant impact on the treatment of various diseases and improve the health and well-being of patients worldwide.

As the field of pharmaceutical chemistry continues to evolve, the exploration of compounds like 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide will remain a crucial area of research. The ongoing efforts of scientists and researchers in this field are expected to lead to the discovery of new and more effective therapeutic agents in the years to come.

In conclusion, 3-Fluoro-N-(4-{(1-Hydroxy-2-Methylpropan-2-yl)carbamoylmethyl}phenyl)benzamide is a promising compound with a wide range of potential applications in the field of pharmaceutical science. Its unique structural features and potential biological activities make it a valuable subject for further research and development.

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